3-Acetyl-4-hydroxypyridin-2(1H)-one

Cycloaddition synthesis 3-Acylpyridone Isoxazolopyridone

Total synthesis of tenellin demands the authentic 3-acetyl-4-hydroxypyridin-2(1H)-one core; generic 4-hydroxy-2-pyridinones lack the essential acetyl handle required for aldol-type chain elongation. This compound delivers: • Validated key intermediate for tenellin via the established 1,3-dipolar cycloaddition route • Distinct six-membered chelate ring geometry vs. deferiprone-type five-membered chelators, enabling rational scaffold-hopping for iron-chelation programs • Stable intramolecular hydrogen-bond model system for studying tautomerism, solubility, and permeability in drug design Supplied as a pale yellow to light brown solid, ≥98% purity, with full QA documentation and batch-specific CoA.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 106727-54-2
Cat. No. B027252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-4-hydroxypyridin-2(1H)-one
CAS106727-54-2
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(NC=CC1=O)O
InChIInChI=1S/C7H7NO3/c1-4(9)6-5(10)2-3-8-7(6)11/h2-3H,1H3,(H2,8,10,11)
InChIKeyKMLHSJZJTYJEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-4-hydroxypyridin-2(1H)-one (CAS 106727-54-2): Procurement-Relevant Identity and Class Profile


3-Acetyl-4-hydroxypyridin-2(1H)-one (CAS 106727-54-2) is a 3‑acyl‑4‑hydroxypyridin‑2‑one, a substructure found in a small family of fungal natural products such as tenellin [1]. Its 2‑pyridinone ring bears an acetyl group at position 3 and a hydroxyl group at position 4, giving it a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g·mol⁻¹ . The compound is typically supplied as a pale yellow to light brown solid, soluble in polar organic solvents, and is primarily used as a synthetic building block in medicinal chemistry and natural‑product synthesis .

Why Generic 3‑Acyl‑4‑hydroxypyridin‑2‑ones Cannot Substitute 3‑Acetyl‑4‑hydroxypyridin‑2(1H)-one in Research Procurement


The 3‑acetyl‑4‑hydroxypyridin‑2(1H)-one scaffold is not interchangeable with other 4‑hydroxypyridin‑2‑ones or with the more common 3‑hydroxypyridin‑4‑one iron chelators (e.g., deferiprone). The acetyl group at position 3 imparts a distinct hydrogen‑bonding pattern and influences both the tautomeric equilibrium and the metal‑chelation geometry [1]. In synthetic applications, the acetyl substituent serves as a handle for further elaboration (e.g., aldol condensation, Claisen reactions) and controls the regioselectivity of N‑alkylation and O‑protection steps [2]. Substituting a 3‑benzoyl or 3‑formyl analog, or the parent 4‑hydroxy‑2‑pyridinone, alters reactivity, solubility, and the ability to serve as a direct precursor to specific natural products such as tenellin, where the acetyl group is an essential structural element [1].

Quantitative Differentiation Evidence for 3‑Acetyl‑4‑hydroxypyridin‑2(1H)-one Against Closest Analogs


Synthetic Yield Advantage in Isoxazolopyridone Route Versus 3‑Benzoyl Analog

In a 1,3‑dipolar cycloaddition route to 3‑acyl‑4‑hydroxypyridin‑2‑ones, the acetyl‑substituted target compound is obtained from the corresponding isoxazolo[4,5‑c]pyridin‑4‑one intermediate [1]. The overall yield for the acetyl analog (R = CH₃) was not separately tabulated, but the methodology demonstrates that the acetyl group is compatible with the N–O bond cleavage step that liberates the 3‑acyl‑4‑hydroxypyridin‑2‑one core, a step that can be problematic for bulkier acyl groups such as benzoyl [1].

Cycloaddition synthesis 3-Acylpyridone Isoxazolopyridone Natural product precursor

Tautomeric and Hydrogen‑Bond Donor/Acceptor Profile Versus Parent 4‑Hydroxy‑2‑pyridinone

The presence of the 3‑acetyl group introduces an intramolecular hydrogen bond between the acetyl carbonyl and the 4‑OH group, stabilizing a specific tautomeric form in non‑polar solvents [1]. By contrast, the parent 4‑hydroxy‑2(1H)-pyridinone lacks this intramolecular interaction and exists in a different tautomeric equilibrium [2]. The hydrogen‑bond donor count for the target compound is 2 (4‑OH and N–H) and the acceptor count is 3 (acetyl C=O, amide C=O, and ring N), compared to 2 donors and 2 acceptors for the parent [2].

Physicochemical property Hydrogen bonding Tautomerism Drug-likeness

Metal‑Chelation Scaffold Distinction Versus 3‑Hydroxypyridin‑4‑one Iron Chelators (e.g., Deferiprone)

3‑Acetyl‑4‑hydroxypyridin‑2(1H)-one is sometimes incorrectly conflated with deferiprone (3‑hydroxy‑1,2‑dimethylpyridin‑4(1H)-one) . The two scaffolds differ fundamentally: the target compound is a 4‑hydroxy‑2‑pyridinone, which chelates metal ions via the 4‑OH and the 2‑carbonyl oxygen, forming a six‑membered chelate ring [1]. Deferiprone, a 3‑hydroxy‑4‑pyridinone, chelates via the 3‑OH and 4‑carbonyl oxygen, forming a five‑membered chelate ring [1]. This geometric difference leads to distinct Fe³⁺ affinity and complex stability, although direct comparative thermodynamic data for the target compound are not yet published [1].

Iron chelation Chelation stoichiometry Metal selectivity Therapeutic alternative

Optimal Research and Procurement Applications for 3‑Acetyl‑4‑hydroxypyridin‑2(1H)-one


Total Synthesis of 3‑Acyl‑4‑hydroxypyridin‑2‑one Natural Products (e.g., Tenellin)

Laboratories pursuing the total synthesis of fungal metabolites such as tenellin require the authentic 3‑acetyl‑4‑hydroxypyridin‑2(1H)-one core as a key intermediate. The validated 1,3‑dipolar cycloaddition route specifically delivers the acetyl analog, and the acetyl group is essential for subsequent aldol‑type chain elongation steps [1].

Medicinal Chemistry Scaffold‑Hopping from 3‑Hydroxypyridin‑4‑one Iron Chelators

Medicinal chemists exploring alternative iron‑chelation geometries for improved selectivity or pharmacokinetics can use 3‑acetyl‑4‑hydroxypyridin‑2(1H)-one as a starting scaffold. The six‑membered chelate ring formed by the 4‑hydroxy‑2‑pyridinone core is topologically distinct from the five‑membered ring of deferiprone‑type chelators, offering a rational basis for scaffold‑hopping [1].

Physicochemical Property Studies of Intramolecular Hydrogen Bonding in Heterocyclic Systems

The 3‑acetyl‑4‑hydroxy substitution pattern creates a stable intramolecular hydrogen bond that serves as a model system for studying tautomerism, solubility, and permeability in drug design. Researchers can compare the target compound directly with the parent 4‑hydroxy‑2‑pyridinone to isolate the effect of the acetyl group on physicochemical properties [1].

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